

Recombinant Expression and Purification of Tachyplesin I: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tachyplesin I*

Cat. No.: B039893

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Introduction

Tachyplesin I is a potent antimicrobial peptide (AMP) originally isolated from the hemocytes of the horseshoe crab, *Tachypleus tridentatus*. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses and tumor cells. Its mechanism of action primarily involves the disruption of microbial cell membranes. The therapeutic potential of **Tachyplesin I** has driven the development of recombinant expression systems to enable its large-scale and cost-effective production for research and drug development purposes.

This document provides detailed application notes and protocols for the recombinant expression and purification of **Tachyplesin I** using two common expression platforms: *Escherichia coli* and *Pichia pastoris*.

Data Presentation

Table 1: Representative Purification of Thioredoxin-Tachyplesin I from *E. coli* (Inclusion Body Strategy)

Purification Step	Total Protein (mg)	Tachyplesin I (mg)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Crude Lysate	1500	25	16.7	100	1
Inclusion Body Wash	450	22	48.9	88	2.9
Solubilized Inclusion Bodies	400	21	52.5	84	3.1
CNBr Cleavage & Desalting	50	18	360	72	21.6
C18 RP-HPLC	17	17	1000	68	59.9

Note: Values are representative and may vary depending on experimental conditions. Activity units are determined by a minimal inhibitory concentration (MIC) assay.

Table 2: Representative Purification of Secreted 4xTachyplesin I from *Pichia pastoris*

Purification Step	Total Protein (mg)	Tachyplesin I (mg)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Culture Supernatant	800	30	37.5	100	1
Cation Exchange Chromatography	150	28	186.7	93	5.0
Enzymatic Digestion	160	27	168.8	90	4.5
C18 RP-HPLC	25	25	1000	83	26.7

Note: Values are representative and may vary depending on experimental conditions. Total protein in the enzymatic digestion step increases due to the addition of elastase.

Experimental Protocols

Method 1: Expression in E. coli as a Thioredoxin Fusion Protein (Inclusion Body Strategy)

This method utilizes the high-level expression capabilities of E. coli and the formation of inclusion bodies, which can simplify initial purification. **Tachyplesin I** is expressed as a fusion with thioredoxin (Trx) to enhance expression levels, and a chemical cleavage step is used to release the target peptide.

- Transformation: Transform the expression vector (e.g., pET-32a containing the Trx-**Tachyplesin I** gene fusion) into competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking (220 rpm).

- Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
- Induction: Grow the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Harvesting: Continue to incubate the culture for 4-5 hours at 37°C. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100). Lyse the cells by sonication on ice.
- Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
- Washing:
 - Wash the pellet twice with wash buffer 1 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA, 1% Triton X-100) with sonication to resuspend the pellet each time, followed by centrifugation.
 - Wash the pellet once with wash buffer 2 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA) to remove residual detergent.
- Solubilization: Solubilize the washed inclusion bodies in 10 mL of solubilization buffer (6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 10 mM DTT). Stir for 2-4 hours at room temperature.^[1]
- Clarification: Centrifuge the solubilized inclusion bodies at 20,000 x g for 30 minutes at 4°C to remove any insoluble material.
- Cyanogen Bromide (CNBr) Cleavage:
 - Note: Perform this step in a well-ventilated fume hood as CNBr is highly toxic.
 - To the clarified, solubilized fusion protein, add CNBr to a final concentration of 0.1 M.
 - Incubate the reaction in the dark at room temperature for 12-16 hours.^[2]

- Removal of CNBr: Dilute the reaction mixture 10-fold with water and lyophilize to remove the CNBr and formic acid.
- Refolding (Optional but Recommended):
 - Dissolve the lyophilized peptide in a small volume of 6 M Guanidine-HCl.
 - Perform stepwise dialysis against decreasing concentrations of Guanidine-HCl in a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.5 M L-arginine).
- Column: C18 reversed-phase column (e.g., 5 μ m particle size, 100 Å pore size).
- Mobile Phase:
 - Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.1% (v/v) TFA in acetonitrile.
- Purification:
 - Dissolve the refolded or desalted peptide in Solvent A.
 - Inject the sample onto the equilibrated C18 column.
 - Elute the peptide using a linear gradient of 10-60% Solvent B over 30-60 minutes at a flow rate of 1 mL/min.
 - Monitor the elution profile at 220 nm and 280 nm.
 - Collect fractions corresponding to the **Tachyplesin I** peak.
- Verification and Lyophilization:
 - Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
 - Pool the pure fractions and lyophilize to obtain the final product.

Method 2: Secreted Expression in *Pichia pastoris* as a 4x Tandem Repeat

This method leverages the eukaryotic protein folding and secretion machinery of *Pichia pastoris* to produce correctly folded **Tachyplesin I**. A construct containing four tandem repeats of the **Tachyplesin I** gene, separated by enzymatic cleavage sites, is used to increase the final yield.

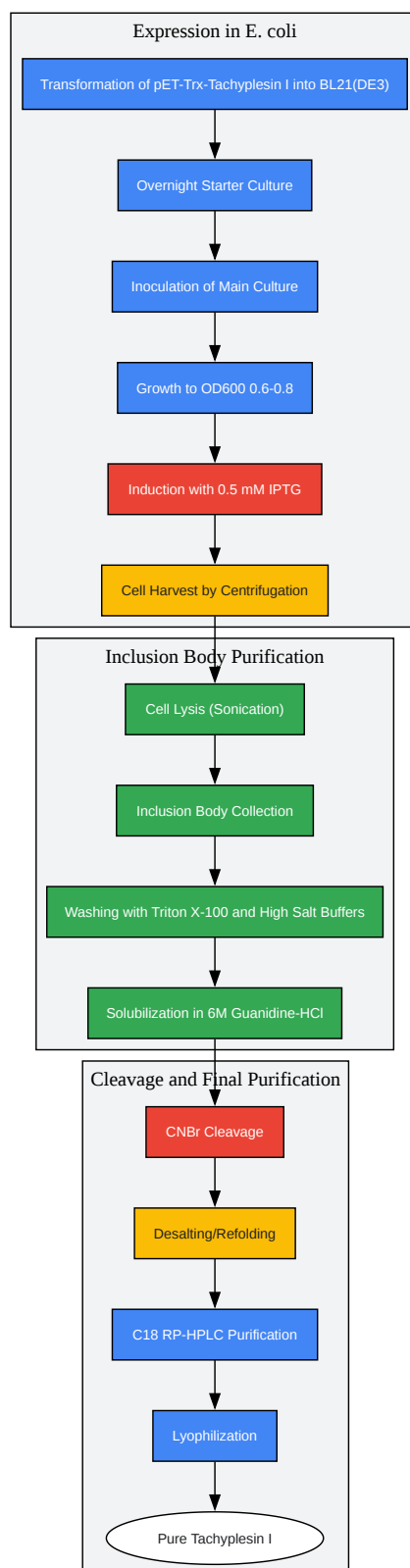
- **Vector Construction:** Synthesize a gene encoding four copies of **Tachyplesin I**, with each copy separated by a pancreatic elastase cleavage site (e.g., -Ala- or -Gly-). Clone this construct into a *Pichia* expression vector with a secretion signal (e.g., pPICZα A).
- **Transformation:** Linearize the expression vector and transform it into competent *Pichia pastoris* GS115 cells by electroporation.
- **Screening:** Plate the transformants on YPDS plates with varying concentrations of Zeocin™ to screen for multi-copy integrants.
- **Inoculum:** Grow a selected high-expressing clone in BMGY medium to an OD600 of 2-6.
- **Batch Phase:** Inoculate a fermenter containing Basal Salts Medium with 4% glycerol. Grow at 30°C with pH maintained at 5.0.
- **Glycerol Fed-Batch Phase:** Once the initial glycerol is depleted (indicated by a spike in dissolved oxygen), start a glycerol feed to increase the cell biomass.
- **Methanol Induction Phase:** After reaching a high cell density, induce protein expression by feeding methanol. Maintain the dissolved oxygen level above 20%.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Harvesting:** Continue the methanol feed for 72-96 hours. Harvest the culture supernatant, which contains the secreted 4x**Tachyplesin I**, by centrifugation.
- **Initial Capture (Optional):** Depending on the purity of the supernatant, an initial cation exchange chromatography step can be used to concentrate the positively charged 4x**Tachyplesin I**.
- **Enzymatic Digestion:**

- Adjust the pH of the supernatant or the partially purified protein solution to 8.5 with Tris-HCl.
- Add pancreatic elastase at an enzyme-to-substrate ratio of 1:100 (w/w).
- Incubate at 37°C for 4-6 hours. Monitor the digestion by RP-HPLC.
- Purification by RP-HPLC:
 - Follow the same RP-HPLC protocol as described in Method 1 (Section 4) to purify the monomeric **Tachyplesin I** from the digestion mixture.

Antimicrobial Activity Assay (Microbroth Dilution Method)

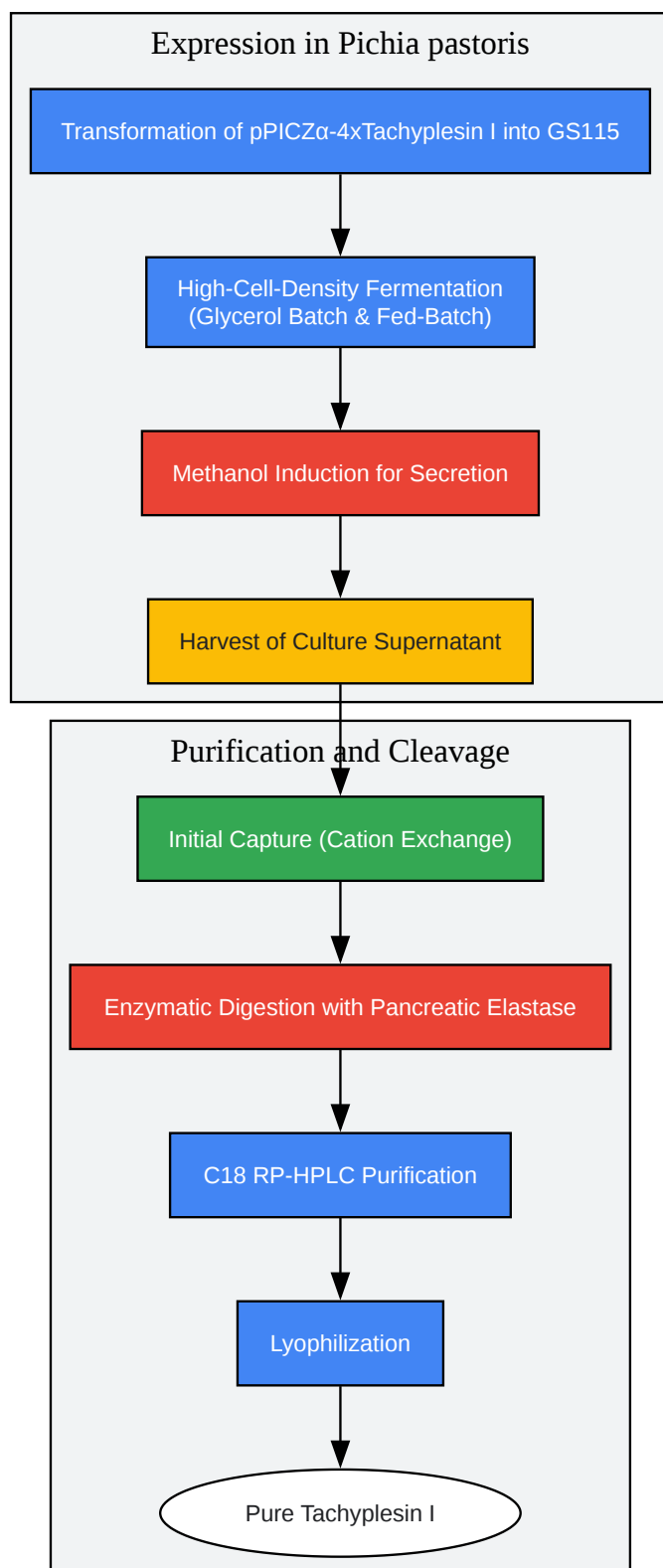
- Bacterial Culture: Grow the target bacterial strain (e.g., E. coli ATCC 25922) to the mid-logarithmic phase in Mueller-Hinton Broth (MHB).
- Inoculum Preparation: Dilute the bacterial culture to a final concentration of 5×10^5 CFU/mL in MHB.
- Peptide Dilution: Prepare a two-fold serial dilution of the purified **Tachyplesin I** in a 96-well microtiter plate.
- Incubation: Add an equal volume of the bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The Minimal Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[\[6\]](#)[\[7\]](#)

Mandatory Visualization



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Caption: Workflow for **Tachyplesin I** expression and purification from E. coli.



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Caption: Workflow for **Tachyplesin I** expression and purification from *P. pastoris*.

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